N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15017374
InChI: InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC15017374

Molecular Formula: C16H16ClNO4

Molecular Weight: 321.75 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide -

Specification

Molecular Formula C16H16ClNO4
Molecular Weight 321.75 g/mol
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)
Standard InChI Key XJBKWPVZRSCCEK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide, reflecting its substitution pattern:

  • A 4-methoxybenzamide moiety (aromatic ring with a methoxy group at the para position and an amide functional group).

  • An N-(4-chloro-2,5-dimethoxyphenyl) substituent (aromatic ring with methoxy groups at the 2- and 5-positions and a chlorine atom at the 4-position).

The molecular formula is C₁₆H₁₆ClNO₄, with a molecular weight of 321.76 g/mol . The structure integrates two methoxy groups, one chlorine atom, and an amide bond, creating a planar aromatic system with potential for hydrogen bonding and π-π interactions (Figure 1).

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₆H₁₆ClNO₄
Molecular Weight321.76 g/mol
IUPAC NameN-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamideComputed
Canonical SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OCDerived

Stereochemical Considerations

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves a two-step protocol:

  • Preparation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amide coupling: Reaction of 4-methoxybenzoyl chloride with 4-chloro-2,5-dimethoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Acyl chloride formationSOCl₂, reflux, 4 h85–90%
Amide coupling4-chloro-2,5-dimethoxyaniline, pyridine, DCM, 0–5°C70–75%

Industrial-Scale Optimization

Patent literature describes analogous processes for related benzamide derivatives, emphasizing solvent selection and catalytic efficiency. For example, the use of dichloromethane (DCM) as a reaction medium and aluminum chloride (AlCl₃) as a Lewis acid catalyst enhances electrophilic aromatic substitution kinetics . Recent advancements employ flow chemistry to improve reaction control and reduce byproduct formation .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data specific to this compound are sparse, analogues exhibit:

  • Melting points: 150–170°C (dependent on crystallinity).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<0.1 mg/mL) .

Infrared (IR) Spectroscopy

  • Amide C=O stretch: 1640–1680 cm⁻¹.

  • Methoxy C-O stretch: 1250–1270 cm⁻¹.

  • Aromatic C-H bend: 750–850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.85–3.90 (s, 6H, OCH₃).

    • δ 6.50–7.80 (m, 6H, aromatic protons).

    • δ 8.10 (s, 1H, NH) .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves the compound with a retention time of 12–14 minutes, achieving >95% purity under optimized conditions .

Mass Spectrometry

  • ESI-MS (positive mode): m/z 322.1 [M+H]⁺.

  • Fragmentation pattern: Loss of methoxy groups (m/z 290.1) and chlorine (m/z 286.0) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing SGLT2 inhibitors (e.g., dapagliflozin analogs), where its aromatic scaffold facilitates target binding .

Materials Science

Methoxy groups enhance solubility in polymer matrices, making the compound a candidate for organic semiconductors and liquid crystal displays .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and chloro substituents to optimize bioactivity.

  • Green Synthesis: Exploring biocatalytic routes to reduce reliance on hazardous solvents .

  • Therapeutic Target Identification: High-throughput screening against kinase libraries.

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